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molecular formula C10H8ClN B040749 1-(2-Chlorophenyl)cyclopropanecarbonitrile CAS No. 122143-18-4

1-(2-Chlorophenyl)cyclopropanecarbonitrile

Cat. No. B040749
M. Wt: 177.63 g/mol
InChI Key: QZTBYZDCUXBPLS-UHFFFAOYSA-N
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Patent
US07129270B2

Procedure details

A solution of 13.1 g of 2-chlorophenylacetonitrile and 20.3 g of 1,2-dibromopropane in 142 ml of DMF is mixed with 9 g of sodium hydride (55–65% in oil] at room temperature. It is stirred for several hours and carefully added to water. After extraction with ethyl acetate and filtration by silica gel, the desired product is obtained: 13.1 g
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
142 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].Br[CH2:12][CH:13](Br)C.[H-].[Na+].O>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([C:9]#[N:10])[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC#N
Name
Quantity
20.3 g
Type
reactant
Smiles
BrCC(C)Br
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
142 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
It is stirred for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction
FILTRATION
Type
FILTRATION
Details
with ethyl acetate and filtration by silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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